molecular formula C9H12OS2 B124562 Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) CAS No. 147319-51-5

Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)

Cat. No. B124562
M. Wt: 200.3 g/mol
InChI Key: DITWWRQNYIJUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI), also known as THT, is a sulfur-containing organic compound. It has been widely used in scientific research due to its unique chemical structure and properties.

Mechanism Of Action

Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing compound that can act as a nucleophile in chemical reactions. It can also act as a reducing agent due to the presence of the carbonodithioic acid group. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. The mechanism of action of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is complex and depends on the specific reaction conditions.

Biochemical And Physiological Effects

Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxicity in animal studies. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been reported to cause liver damage and decrease the activity of certain enzymes in rats. Further studies are needed to fully understand the biochemical and physiological effects of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).

Advantages And Limitations For Lab Experiments

Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also stable under a variety of conditions, making it easy to store and handle. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can also be difficult to handle due to its strong odor and tendency to polymerize.

Future Directions

There are several future directions for the use of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) could also be used in the preparation of new chiral ligands for asymmetric catalysis. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI). Additionally, new methods for the synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) and its derivatives could be developed to improve its usefulness as a reagent in organic synthesis.
Conclusion:
In conclusion, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing organic compound that has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has unique chemical properties that make it a useful tool for organic chemists. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also a toxic compound that requires careful handling and disposal. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).

Synthesis Methods

The synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can be achieved through a multi-step process. First, tricyclo[2.2.1.02,6]hept-3-ene is reacted with methyl mercaptan to produce tricyclo[2.2.1.02,6]hept-3-yl methyl sulfide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the sodium salt of carbonodithioic acid. Finally, the esterification of this sodium salt with methanol yields Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).

Scientific Research Applications

Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a sulfur source in the preparation of metal sulfides. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been used in the synthesis of a variety of natural products, including sesquiterpenoids and alkaloids. It has also been used in the preparation of chiral ligands for asymmetric catalysis.

properties

CAS RN

147319-51-5

Product Name

Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)

Molecular Formula

C9H12OS2

Molecular Weight

200.3 g/mol

IUPAC Name

methylsulfanyl(3-tricyclo[2.2.1.02,6]heptanylsulfanyl)methanone

InChI

InChI=1S/C9H12OS2/c1-11-9(10)12-8-4-2-5-6(3-4)7(5)8/h4-8H,2-3H2,1H3

InChI Key

DITWWRQNYIJUJD-UHFFFAOYSA-N

SMILES

CSC(=O)SC1C2CC3C1C3C2

Canonical SMILES

CSC(=O)SC1C2CC3C1C3C2

synonyms

Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)

Origin of Product

United States

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